N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of methoxyphenyl, phenylpiperazine, and pyrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Methoxyphenylmethyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable nucleophile to form the methoxyphenylmethyl intermediate.
Synthesis of the Phenylpiperazine Derivative: The phenylpiperazine moiety is synthesized by reacting phenylpiperazine with a suitable electrophile.
Coupling Reaction: The final step involves coupling the methoxyphenylmethyl intermediate with the phenylpiperazine derivative in the presence of a pyrazinyl sulfanyl group to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and pyrazinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: A simpler derivative with similar structural features.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, studied for its acetylcholinesterase inhibitory activity.
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is unique due to its combination of methoxyphenyl, phenylpiperazine, and pyrazinyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₃₄H₃₁N₅O₂S |
Molecular Weight | 449.6 g/mol |
CAS Number | 1030087-76-3 |
The structure features a methoxyphenyl group, a phenylpiperazine moiety, and a pyrazinyl group linked through a sulfanyl acetamide framework, which contributes to its unique biological properties.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. It has been suggested that the compound may inhibit specific enzyme activities or modulate receptor functions, leading to various pharmacological effects, including anticonvulsant activity.
Potential Targets
- Neuronal Voltage-Sensitive Sodium Channels : The compound has shown binding affinity to these channels, which play a crucial role in neuronal excitability.
- Serotonin Receptors : Given the presence of the phenylpiperazine moiety, it may interact with serotonin receptors, influencing mood and anxiety pathways.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of related compounds featuring the phenylpiperazine structure. For instance, derivatives similar to this compound were evaluated for their efficacy in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
In these studies:
- Efficacy : Certain derivatives exhibited significant protection against seizures in MES tests at doses ranging from 100 mg/kg to 300 mg/kg.
- Toxicity Assessment : The acute neurological toxicity was assessed using the rotarod test, indicating that while some compounds showed promise as anticonvulsants, they also exhibited varying degrees of toxicity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key findings:
- Lipophilicity : More lipophilic compounds demonstrated delayed onset but prolonged anticonvulsant action.
- Substituent Effects : Variations in substituents on the piperazine ring significantly influenced anticonvulsant activity, indicating that specific structural features are critical for efficacy .
Case Studies and Research Findings
Several case studies have provided insights into the biological activity of similar compounds:
- Study on Anticonvulsant Derivatives :
- Pharmacological Screening :
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-21-9-7-19(8-10-21)17-27-22(30)18-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMOJPSBXQABFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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